12-Oxo-phytodienoic acid
Overview
Description
12-Oxo-phytodienoic acid (12-OPDA) is a plant lipid-derived anti-inflammatory compound . It is a primary precursor of (-)-jasmonic acid (JA), able to trigger autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes, activating and fine-tuning defense responses, as well as growth processes in plants .
Synthesis Analysis
The functions of 12-oxo-phytodienoic acid reductase 1 (OsOPR1) were predicted through bioinformatics analysis . The expression levels of OsOPR1 under Cd stress were analyzed by using qRT-PCR .
Molecular Structure Analysis
Sequence analysis revealed that Nicotiana tabacum 12-oxophytodienoate reductase 1 (OPR1) and OPR2 encoded polypeptides of 375 and 349 amino acids with molecular masses of 41.67 and 39.04 kilodaltons (kDa), respectively .
Chemical Reactions Analysis
All five OsOPR fusion proteins exhibit distinct substrate specificity . Different catalytic activity was observed using racemic OPDA and trans-2-hexen-1-al as substrates .
Physical And Chemical Properties Analysis
12-Oxo Phytodienoic Acid has a molecular formula of CHO, an average mass of 292.413 Da, and a monoisotopic mass of 292.203857 Da .
Scientific Research Applications
Role in Plant Growth and Defense Responses
12-oxo-Phytodienoic acid (OPDA) is a crucial precursor of jasmonic acid, playing a significant role in autonomous signaling pathways that regulate a subset of jasmonate-responsive genes. It actively participates in modulating plant defense responses and growth processes. Recent studies have highlighted its involvement in the regulatory loop of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks. This connection is vital for understanding the trade-offs between growth and defense responses in plants and has implications for genetic engineering and molecular breeding to enhance plant survival capacities (Liu & Park, 2021).
Enhancement of Wheat Resistance to Pests under Stress
OPDA has been identified as playing a unique role in plant defenses against various stresses. A study demonstrated that wheat cultivars treated with OPDA exhibited enhanced resistance to Hessian fly infestation, especially under heat stress. This suggests that a high abundance of endogenous OPDA is crucial for wheat to resist pest infestation in stressful environments (Cheng, Chen, & Zhu, 2018).
Insights from Basal Land Plants
Investigating the functions of OPDA in basal land plants, like liverworts, offers insights into its broader biological roles. For instance, in the liverwort Marchantia polymorpha, OPDA has been shown to be involved in the response to environmental stresses and exhibited growth inhibitory activity. This study suggests OPDA's signaling role in regulating growth and response to wounding in basal land plants (Yamamoto et al., 2015).
Role in Maize Defense Against Insect Pests
In maize, OPDA has been demonstrated to play a significant role in enhancing resistance to insect pests. It was found to prolong aphid salivation, which is crucial in suppressing plant defense responses. This indicates OPDA's involvement in mediating plant-insect interactions (Grover, Varsani, Kolomiets, & Louis, 2020).
Jasmonate Signaling in Antarctic Moss
A study on Antarctic moss Pohlia nutans treated with OPDA using multi-omics techniques revealed thatjasmonate and abscisic acid signaling, lipid and fatty acid biosynthesis, and flavonoid biosynthesis pathways are dominant in the molecular responses to OPDA. This research provides insights into the molecular evolution of jasmonate signaling and adaptation mechanisms of Antarctic moss to terrestrial habitats (Liu et al., 2022).
Visualization of OPDA in Plant Tissues
Desorption electrospray ionisation-imaging mass spectrometry (DESI-IMS) has been used to visualize OPDA in immature Phaseolus vulgaris L. seeds. This technique enables the study of the distribution of OPDA and its role in seed development, dormancy, and germination (Enomoto et al., 2017).
OPDA in Plant Hormonal Responses and Stress Adaptation
OPDA, as a precursor of jasmonic acid, is involved in various stress responses and development in plants. Its formation and metabolic conversion occur in different cellular organelles, leading to diverse biologically active compounds. The study of OPDA in different plant species helps understand the conserved biosynthesis and signaling pathways of jasmonates across plant evolution (Wasternack & Strnad, 2018).
OPDA's Role in Tomato Plant Defense
In tomato plants, silencing of the OPR3 gene, which is involved in OPDA synthesis, showed increased susceptibility to the pathogen Botrytis cinerea. This suggests that OPDA plays a crucial role in plant defense mechanisms and is essential for proper callose deposition during defense responses (Scalschi et al., 2015).
Safety And Hazards
Future Directions
Uncovering the modes of actions associated with oxylipins will not only assist the development of agricultural strategies in advancing disease resistance and stress adaptation, as well as yield and biomass increases in plants, but also assist the improvement of drug development through facilitating the rational design of more potent and safe anticancer (and anti-inflammation) drugs .
properties
IUPAC Name |
8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTMAFAPLCGXGK-JMTMCXQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043705 | |
Record name | 12-Oxo-phytodienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Oxo-phytodienoic acid | |
CAS RN |
85551-10-6 | |
Record name | 12-Oxo-phytodienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-oxo-PDA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301804 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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